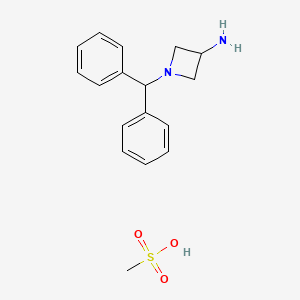

3-Amino-1-benzhydryl-azetidine mesylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

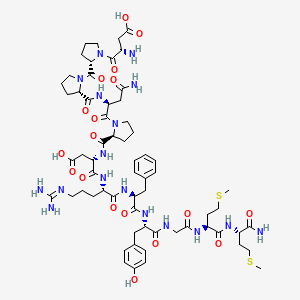

“3-Amino-1-benzhydryl-azetidine mesylate” is a chemical compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.44 g/mol . The IUPAC name for this compound is 1-benzhydryl-3-azetidinamine methanesulfonate .

Synthesis Analysis

A two-step synthesis process for 3-amino-1-benzhydryl-azetidine has been described in the literature . The process begins with commercially available benzhydrylazetidin-3-ol, which is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . Upon quenching with water, the mesylate intermediate is isolated by filtration . The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C . This procedure yields the titled compound as a mono acetate salt in 72–84% yield .

Molecular Structure Analysis

The InChI code for “3-Amino-1-benzhydryl-azetidine mesylate” is 1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) . The Canonical SMILES for this compound is CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N .

Chemical Reactions Analysis

The synthesis of 3-amino-1-benzhydryl-azetidine involves a reaction with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . This is followed by a reaction with ammonium hydroxide/isopropanol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.4 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 334.13511374 g/mol . The topological polar surface area of the compound is 92 Ų . The compound has a heavy atom count of 23 .

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties :

- 3-Amino-1-benzhydryl-azetidine and its derivatives can be synthesized through various chemical reactions. For instance, a modified Strecker reaction involving dibenzylamine and phenyl magnesium bromide, followed by catalytic hydrogenation, can produce 3-amino 3-phenyl azetidine (Bacqué, Paris, & Bitoux, 1995). Similarly, the reductive cleavage of titled spiroazetidinones can lead to products like 3-benzhydryl-1-methylindole and a γ-amino alcohol (Singh & Luntha, 2011).

Potential Pharmacological Applications :

- Azetidine derivatives, including those related to 3-Amino-1-benzhydryl-azetidine, have been studied for their pharmacological potential. For example, 3-substituted azetidines synthesized from 3-azetidinyl mesylates have shown promising antihypertensive activity (Okutani, Kaneko, & Masuda, 1974). Additionally, azetidine derivatives have been evaluated as dopaminergic antagonists, with specific substituted compounds demonstrating significant affinity for D2 and D4 receptors (Metkar, Bhatia, & Desai, 2013).

Chemical Reactions and Transformations :

- The chemical reactivity of 3-Amino-1-benzhydryl-azetidine derivatives includes reactions with amines and mercaptans to produce 3-amino and 3-mercapto-azetidine derivatives (Chen, Kato, & Ohta, 1968). Moreover, the reaction of 1-benzhydrylazetidindimethyliminium chloride, a precursor of azetine, with ZnBr2 in CH2Cl2/MeCN yielded tetrahedral bis(azetine)dibromozinc complexes (Stierli, Prewo, Bieri, & Hemigartner, 1984).

Structural Studies and Material Science :

- X-ray crystallography has been used to establish the structures of many compounds related to 3-Amino-1-benzhydryl-azetidine, including their interactions with other chemicals and their potential as intermediates in synthesis processes (Singh, D’hooghe, & Kimpe, 2008).

Synthesis of Biologically Relevant Compounds :

- 3-Amino-1-benzhydryl-azetidine mesylate and its derivatives have been employed in the synthesis of biologically relevant compounds, such as peptides, amino acids, and antibiotics. This includes the use of azetidine derivatives in the creation of novel fluoroquinolones with antibacterial activity (Ikee et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzhydrylazetidin-3-amine;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.CH4O3S/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;1-5(2,3)4/h1-10,15-16H,11-12,17H2;1H3,(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICKOKVDHRVNEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719232 |

Source

|

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-benzhydryl-azetidine mesylate | |

CAS RN |

1373253-26-9 |

Source

|

| Record name | Methanesulfonic acid--1-(diphenylmethyl)azetidin-3-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)